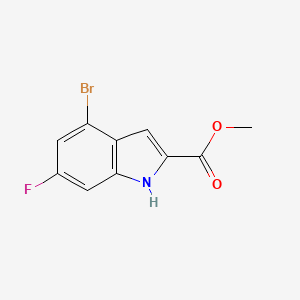









|
REACTION_CXSMILES
|
C[O-].[Na+].[Br:4][C:5]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:6]=1[CH:7]=O.[N:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])=[N+]=[N-]>CO>[CH3:21][O:20][C:18]([C:17]1[NH:14][C:9]2[C:6]([CH:7]=1)=[C:5]([Br:4])[CH:12]=[C:11]([F:13])[CH:10]=2)=[O:19] |f:0.1|
|


|
Name
|
|
|
Quantity
|
195 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
450 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at −40° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
before warming up to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
After stirring another 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction solvent was removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was added to xylene (15 ml)
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with H2O, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over MgSO4
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was added dropwise to a flask of xylene (30 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with H2O, and xylene
|
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1NC2=CC(=CC(=C2C1)Br)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 178 mg | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |